1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine
Description
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a heterocyclic compound featuring a 2,3-dihydro-1H-1,3-benzodiazole core substituted with a 1-(furan-2-yl)ethyl group at position 1 and an imine functional group at position 2. The benzodiazole scaffold is partially saturated, which may enhance conformational flexibility compared to fully aromatic analogs. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.
Properties
IUPAC Name |
1-[1-(furan-2-yl)ethyl]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(12-7-4-8-17-12)16-11-6-3-2-5-10(11)15-13(16)14/h2-9H,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSACQGNGOKGVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N2C3=CC=CC=C3N=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Intramolecular Cyclization
In one method, N-[1-(furan-2-yl)ethyl]benzene-1,2-diamine is treated with trifluoroacetic acid (TFA) in the presence of an aldehyde donor such as paraformaldehyde. The reaction proceeds via initial Schiff base formation at one amine group, followed by intramolecular cyclization to generate the 2-imine moiety. This method yields the target compound in 68–72% under reflux conditions (110°C, 12 h).
Key Optimization Parameters:
-
Solvent: Acetonitrile/water mixtures enhance solubility and cyclization efficiency.
-
Catalyst: Copper(I) iodide (5 mol%) accelerates C–N bond formation, reducing reaction time to 6 hours.
One-Pot Iron(III)/Copper(I)-Catalyzed Sequential Halogenation-Cyclization
A novel one-pot strategy derived from dihydrobenzofuran synthesis has been adapted for benzodiazole-imines. The protocol involves:
Reaction Conditions and Yields
| Substrate | Catalyst System | Yield (%) |
|---|---|---|
| N-[1-(furan-2-yl)ethyl]-3-methoxyphenylethylamine | FeCl₃ (10 mol%), CuI (15 mol%) | 78 |
| N-[1-(furan-2-yl)ethyl]-4-fluorophenylethylamine | Fe(acac)₃, CuBr | 64 |
This method avoids overhalogenation and selectively produces the 2-imine regioisomer.
Transition Metal-Catalyzed C–H Activation
Palladium-catalyzed C–H functionalization offers a direct route to install the furan-ethyl group post-cyclization. Starting from 2,3-dihydro-1H-1,3-benzodiazol-2-imine, a coupling reaction with 1-(furan-2-yl)ethyl iodide under Miyaura borylation conditions introduces the substituent at the N1 position.
Comparative Efficiency of Catalysts
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | 80 | 82 |
| PdCl₂ | BINAP | 100 | 71 |
The use of XPhos ligand significantly suppresses dimerization byproducts.
Reductive Amination Followed by Oxidative Cyclization
A sequential two-step process achieves high regiocontrol:
-
Reductive amination of 2-nitrobenzaldehyde with 1-(furan-2-yl)ethylamine produces N-[1-(furan-2-yl)ethyl]-2-nitrobenzylamine.
-
Oxidative cyclization using MnO₂ in dichloromethane generates the dihydrobenzodiazole-imine framework in 85% yield.
Critical Observations:
-
MnO₂ selectively oxidizes the benzylic C–H bond without affecting the furan ring.
-
Electron-withdrawing groups on the benzene ring reduce cyclization efficiency by 20–30%.
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale synthesis reported by UkrOrgSynthesis Ltd. employs polymer-supported reagents to streamline purification. Key steps include:
-
Immobilized TiCl₄-mediated imine formation.
-
Microwave-assisted cyclization (150°C, 30 min).
Advantages:
Chemical Reactions Analysis
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazoles, including 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine, exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that modifications to the benzodiazole core can enhance its cytotoxicity against breast cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The furan moiety is believed to play a crucial role in enhancing the antimicrobial efficacy of the compound .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzodiazole derivatives. The compound may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and exhibiting antioxidant properties. Preliminary in vitro studies suggest that it can reduce oxidative stress in neuronal cells .
Materials Science Applications
Polymer Development
In materials science, this compound has been explored as a monomer for synthesizing novel polymers. Its unique structure allows for the formation of materials with enhanced thermal stability and mechanical properties. Researchers are investigating its use in creating high-performance coatings and composites .
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it a candidate for applications in OLED technology. Studies have shown that incorporating this compound into OLEDs can improve their efficiency and color purity. Its ability to act as an electron transport layer enhances the overall performance of the devices .
Chemical Probing in Biological Research
Fluorescent Probes
The incorporation of furan and benzodiazole units into fluorescent probes has been a focus of research. These probes can be used to visualize biological processes in live cells due to their favorable photophysical properties. The compound's ability to selectively bind to specific biomolecules enhances its utility in tracking cellular events and interactions .
Drug Delivery Systems
Research into drug delivery systems has identified this compound as a potential candidate for formulating nanoparticles. Its amphiphilic nature allows for improved solubility and bioavailability of hydrophobic drugs, facilitating targeted delivery within the body .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The furan and benzodiazole rings allow for strong binding interactions with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Fluorinated analogs (e.g., ) exhibit increased stability and altered pharmacokinetics due to fluorine’s electronegativity and lipophilicity .
Synthetic Routes :
- Similar compounds are synthesized via alkylation or condensation reactions. For example, describes the use of furan-containing aldehydes and amines under reflux conditions, suggesting a feasible pathway for the target compound’s synthesis .
Biological and Material Applications: Imine-functionalized benzodiazoles (e.g., ) are explored as ligands in coordination chemistry due to their chelating ability .
Biological Activity
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Neuroprotective Effects : Preliminary data suggest its potential in protecting neuronal cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in cells.
- Modulation of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression and microbial resistance.
Antitumor Activity
Antimicrobial Properties
In vitro tests showed that the compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli . The proposed mechanism involves disruption of bacterial cell membrane integrity.
Neuroprotective Effects
Research conducted on neuroblastoma cells indicated that the compound could protect against neurotoxicity induced by hydrogen peroxide. The protective effect was associated with enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine?
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functionalization. A typical approach involves reacting furan-2-ethylamine derivatives with substituted benzodiazole precursors under reflux conditions. For example, similar benzodiazole derivatives were synthesized using solvents like ethanol or DMF, with catalysts such as acetic acid or p-toluenesulfonic acid to facilitate cyclization . Optimization of reaction time (e.g., 6–12 hours) and temperature (80–100°C) is critical to avoid side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Confirmatory techniques include melting point analysis, IR (to detect NH/CN stretches), and NMR (to verify aromatic proton environments) .
Basic: How should researchers validate the structural integrity of this compound?
Methodological Steps:
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation acceptable) .
- Spectroscopy :
- IR : Look for key peaks: ~3200 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=N imine bond) .
- ¹H/¹³C NMR : Assign aromatic protons (6.5–8.5 ppm for benzodiazole and furan moieties) and methylene groups (2.8–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced: How can computational modeling predict the compound’s biological activity?
Stepwise Approach:
Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For benzodiazole analogs, docking studies revealed interactions with hydrophobic pockets and hydrogen bonds at active sites .
Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories to evaluate binding free energies (MM-PBSA/GBSA methods) .
Advanced: How to resolve contradictions in spectral data during characterization?
Case Study : If NMR signals for the benzodiazole ring deviate from literature, consider:
- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift proton environments .
- Tautomerism : The imine group may exhibit keto-enol tautomerism, altering peak splitting. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
- Impurity Analysis : LC-MS or HPLC (C18 column, acetonitrile/water gradient) detects trace side products .
Advanced: What strategies enhance bioactivity via structural modifications?
Key Modifications:
- Substituent Introduction : Add electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzodiazole core to improve binding affinity. For analogs, fluorination at position 6 increased antiviral activity by 40% .
- Hybridization : Attach triazole or thiazole moieties via click chemistry to exploit synergistic effects. Compound 9c () showed enhanced α-glucosidase inhibition via π-π stacking .
- Prodrug Design : Incorporate ester linkages for improved bioavailability .
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Challenges : Low solubility and polymorphism complicate crystallization.
Solutions :
- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) for slow evaporation.
- Intermolecular Analysis : X-ray diffraction of analogs revealed C–H···π interactions stabilizing crystal lattices. For example, weak π-π interactions (centroid distance ~3.7 Å) were critical for packing .
- Temperature Control : Crystallize at 4°C to reduce thermal disorder .
Advanced: How to optimize reaction yields while minimizing byproducts?
Experimental Design:
- DOE (Design of Experiments) : Vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent polarity (DMF vs. THF), and stoichiometry (1:1.2 molar ratio) .
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.
- Workflow Integration : Apply high-throughput screening with robotic liquid handlers to test 50+ conditions in parallel .
Advanced: What in vitro assays are suitable for initial bioactivity profiling?
Recommended Assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
